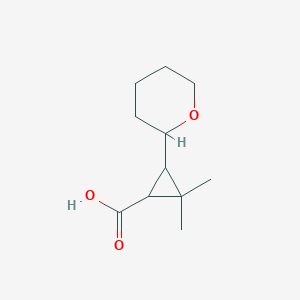
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is a monocarboxylic acid that features a cyclopropane ring substituted with two methyl groups at position 2 and an oxan-2-yl group at position 3. This compound is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 2,2-dimethyl-3-(oxan-2-yl)cyclopropane with a carboxylating agent under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to more efficient production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring’s strained structure can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: This compound shares a similar cyclopropane structure but differs in its substituents.
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid: Another structurally related compound with different functional groups.
Uniqueness
2,2-Dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O3/c1-11(2)8(9(11)10(12)13)7-5-3-4-6-14-7/h7-9H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
RHCRBWKYIOIIGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C2CCCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















